molecular formula C16H18N2O4 B2932376 N-(2-Aminophenyl)-3,4,5-trimethoxybenzamide CAS No. 404894-28-6

N-(2-Aminophenyl)-3,4,5-trimethoxybenzamide

Cat. No.: B2932376
CAS No.: 404894-28-6
M. Wt: 302.33
InChI Key: YCXVPMDZEZZLDS-UHFFFAOYSA-N
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Description

N-(2-Aminophenyl)-3,4,5-trimethoxybenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of an aminophenyl group attached to a trimethoxybenzamide moiety

Mechanism of Action

Target of Action

N-(2-Aminophenyl)-3,4,5-trimethoxybenzamide is a potent inhibitor of Histone Deacetylase (HDAC) . HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is important for the regulation of gene expression .

Mode of Action

This compound interacts with HDACs, inhibiting their activity. By inhibiting HDACs, it prevents the removal of acetyl groups from the histones, leading to a more relaxed DNA structure. This can affect gene expression, potentially turning on genes that were previously off .

Biochemical Pathways

The inhibition of HDACs affects many biochemical pathways. For instance, it has been shown to have effects on the Bcr-Abl pathway . The Bcr-Abl pathway is involved in cell growth and division, and its dysregulation is associated with certain types of cancer .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability and are able to cross the blood-brain barrier

Result of Action

The inhibition of HDACs and the subsequent changes in gene expression can have a variety of effects on cells. For instance, it has been shown to have antiproliferative effects on certain cancer cell lines . This means it can slow or stop the growth of these cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminophenyl)-3,4,5-trimethoxybenzamide typically involves the reaction of 2-aminophenylamine with 3,4,5-trimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminophenyl)-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-Aminophenyl)-3,4,5-trimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Aminophenyl)benzamide
  • 3,4,5-Trimethoxybenzamide
  • N-(2-Aminophenyl)-3,4,5-trimethoxyphenylacetamide

Uniqueness

N-(2-Aminophenyl)-3,4,5-trimethoxybenzamide is unique due to the combination of the aminophenyl and trimethoxybenzamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(2-aminophenyl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-20-13-8-10(9-14(21-2)15(13)22-3)16(19)18-12-7-5-4-6-11(12)17/h4-9H,17H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCXVPMDZEZZLDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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